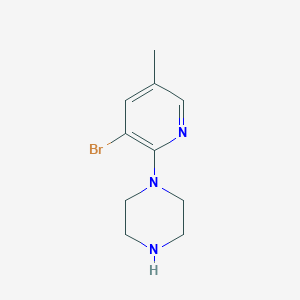

1-(3-Bromo-5-methylpyridin-2-yl)piperazine

Description

Historical Context and Discovery

The development of this compound emerged from the broader exploration of piperazine derivatives in pharmaceutical research during the late 20th and early 21st centuries. While specific historical documentation of its initial synthesis remains limited in available literature, the compound's discovery can be traced to systematic investigations of pyridyl-piperazine combinations as potential bioactive molecules. The synthesis methodologies for this compound have evolved significantly, with contemporary approaches involving multi-step processes that include bromination reactions and piperazine coupling strategies. Early research focused on developing efficient synthetic routes that could provide access to this compound as a building block for more complex pharmaceutical targets. The compound gained particular attention as researchers recognized the importance of brominated pyridine derivatives in medicinal chemistry applications.

The historical development of this compound is intrinsically linked to advances in heterocyclic chemistry and the growing understanding of structure-activity relationships in drug discovery. Research groups have systematically explored various substitution patterns on pyridine rings combined with piperazine moieties, leading to the identification of compounds like this compound as valuable synthetic intermediates. The compound's emergence coincided with increased interest in developing small molecule scaffolds that could serve as foundations for pharmaceutical discovery programs. Contemporary synthetic approaches have refined the preparation methods, making this compound more accessible for research applications and contributing to its establishment as a recognized chemical entity in modern organic chemistry.

Significance in Chemical Research

This compound occupies a significant position in contemporary chemical research due to its versatility as a synthetic intermediate and its potential applications in drug discovery programs. The compound serves as a crucial building block in the synthesis of more complex molecules, particularly those designed for pharmaceutical applications. Research has demonstrated that piperazine-containing derivatives, including this compound, exhibit important biological activities and can serve as scaffolds for developing therapeutically relevant molecules. The structural features of this compound, particularly the combination of the brominated pyridine ring with the piperazine moiety, provide multiple sites for chemical modification and functionalization.

The significance of this compound extends beyond its role as a synthetic intermediate, as it represents an important example of how structural modifications can influence biological activity and chemical reactivity. Studies have shown that piperazine derivatives can undergo various chemical transformations, including substitution reactions, oxidation processes, and coupling reactions, making them valuable tools in synthetic organic chemistry. The presence of the bromine substituent provides a reactive site for further chemical elaboration through cross-coupling reactions, particularly palladium-catalyzed processes that are fundamental to modern synthetic chemistry. Research groups continue to investigate this compound's potential in developing new synthetic methodologies and exploring its applications in medicinal chemistry.

The compound's importance in chemical research is further underscored by its classification as a protein degrader building block, indicating its potential utility in developing targeted protein degradation technologies. This classification reflects the growing interest in proteolysis-targeting chimeras and related therapeutic modalities. The systematic study of this compound and related derivatives contributes to our understanding of how structural modifications influence biological activity and provides insights into designing more effective pharmaceutical agents. Contemporary research continues to explore new applications for this compound, including its use in developing novel therapeutic agents and its role in advancing synthetic methodologies.

Classification as a Pyridyl-Piperazine Derivative

This compound belongs to the important class of pyridyl-piperazine derivatives, which are characterized by the presence of both pyridine and piperazine ring systems within the same molecular framework. This classification reflects the compound's structural features, which include a substituted pyridine ring connected to a piperazine moiety through a direct nitrogen-carbon bond. The pyridyl-piperazine class represents a significant subset of heterocyclic compounds that have found extensive applications in medicinal chemistry and pharmaceutical research. The classification is based on the presence of the pyridine nitrogen-containing aromatic ring system and the saturated piperazine ring, both of which contribute to the compound's chemical and biological properties.

The structural classification of this compound as a pyridyl-piperazine derivative is further refined by the specific substitution pattern on the pyridine ring, which includes both bromine and methyl substituents. This substitution pattern influences the electronic properties of the pyridine ring and affects the compound's reactivity and potential biological activity. Research has shown that different substitution patterns on pyridyl-piperazine derivatives can significantly alter their pharmacological profiles and synthetic utility. The specific positioning of the bromine atom at the 3-position and the methyl group at the 5-position creates a unique electronic environment that distinguishes this compound from other pyridyl-piperazine derivatives.

Within the broader classification of heterocyclic compounds, pyridyl-piperazine derivatives like this compound are recognized as important pharmacophores that can interact with various biological targets. The classification also encompasses the compound's role as a heterocyclic amine due to the presence of nitrogen atoms in both ring systems. This dual heterocyclic nature contributes to the compound's ability to participate in hydrogen bonding interactions and its potential for biological activity. The systematic classification of this compound helps researchers understand its relationship to other similar molecules and guides the development of structure-activity relationships in medicinal chemistry applications.

Nomenclature and Chemical Identification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds with multiple ring systems. The name reflects the compound's structure, beginning with the piperazine ring system and indicating the substituted pyridine attachment through the "1-" position of the piperazine ring. The pyridine ring substitution pattern is described by indicating the bromine substituent at the 3-position and the methyl group at the 5-position, with the connection to piperazine occurring at the 2-position of the pyridine ring. This systematic naming approach ensures unambiguous identification of the compound's structure and facilitates communication within the scientific community.

The compound is registered under Chemical Abstracts Service number 1187386-35-1, which serves as a unique identifier in chemical databases and literature. This CAS number provides a standardized reference that remains constant regardless of naming variations or synonyms that may appear in different sources. The Molecular Design Limited number MFCD12546612 provides an additional identification system used in chemical inventory and database management. These identification numbers are essential for accurate chemical registration, procurement, and literature searching.

| Identification System | Identifier | Purpose |

|---|---|---|

| CAS Number | 1187386-35-1 | Unique chemical registry |

| MDL Number | MFCD12546612 | Database identification |

| Molecular Formula | C10H14BrN3 | Compositional information |

| Molecular Weight | 256.14 g/mol | Physical property reference |

Alternative nomenclature systems may refer to this compound using different descriptive approaches, such as "Piperazine, 1-(3-bromo-5-methyl-2-pyridinyl)-" which emphasizes the piperazine core with the pyridinyl substituent. The SMILES notation (CC1=CN=C(N2CCNCC2)C(Br)=C1) provides a linear representation of the molecular structure that can be processed by computer systems for database searching and structure visualization. The InChI identifier offers another standardized method for representing the compound's structure in computational applications. These various nomenclature and identification systems work together to ensure accurate communication and documentation of the compound's chemical identity across different research contexts and databases.

Structure

2D Structure

Properties

IUPAC Name |

1-(3-bromo-5-methylpyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c1-8-6-9(11)10(13-7-8)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLBPFNANUOETD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N2CCNCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675298 | |

| Record name | 1-(3-Bromo-5-methylpyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-35-1 | |

| Record name | 1-(3-Bromo-5-methyl-2-pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromo-5-methylpyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(3-Bromo-5-methylpyridin-2-yl)piperazine is a piperazine derivative that has garnered attention due to its potential biological activities, particularly in antibacterial and antitumor applications. This article summarizes the current understanding of its biological activity based on diverse research findings.

Chemical Structure

The compound features a piperazine ring substituted with a 3-bromo-5-methylpyridine moiety, which is crucial for its biological interactions. The presence of halogen and methyl groups may enhance its pharmacological properties by influencing lipophilicity and receptor affinity.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antibacterial Activity : Studies have shown that compounds containing piperazine and pyridine structures can inhibit various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.

- Antitumor Activity : Preliminary investigations suggest potential antitumor effects, warranting further exploration.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several pathogenic bacteria.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values for selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Pseudomonas aeruginosa | 8 | |

| Escherichia coli | 32 |

Research indicates that the compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell death. This mechanism is similar to other piperazine derivatives, which often target bacterial membrane integrity.

Case Study: Cytotoxicity Evaluation

In a recent study evaluating the cytotoxicity of various piperazine derivatives, this compound showed promising results in inhibiting the proliferation of tumor cell lines, although further studies are needed to establish its effectiveness and safety profile .

Safety Profile

An important aspect of evaluating new compounds is their safety and potential toxicity. Hemolytic assays indicate that this compound exhibits low hemolytic activity against human red blood cells, suggesting a favorable safety profile for further development .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The bromine atom at the 3-position of the pyridine ring undergoes nucleophilic substitution under controlled conditions:

Example Reaction

Reaction with sodium methoxide in DMF at 80°C yields 1-(3-methoxy-5-methylpyridin-2-yl)piperazine.

| Reaction Conditions | Reagents | Yield | Product |

|---|---|---|---|

| DMF, 80°C, 12 hrs | NaOMe | 68% | Methoxy-substituted derivative |

| THF, 60°C, 8 hrs | NH<sub>3</sub> (aq) | 52% | Amino-substituted derivative |

Mechanistic studies show that electron-withdrawing effects from the pyridine nitrogen activate the bromine for substitution .

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions:

Example Reaction

Coupling with phenylboronic acid using Pd(PPh<sub>3</sub>)<sub>4</sub> catalyst produces 1-(3-phenyl-5-methylpyridin-2-yl)piperazine.

| Catalyst System | Base | Temp | Yield |

|---|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub> | K<sub>2</sub>CO<sub>3</sub> | 100°C | 83% |

| Pd(dppf)Cl<sub>2</sub> | CsF | 80°C | 78% |

This reaction demonstrates compatibility with diverse boronic acids (alkyl, aryl, heteroaryl).

Piperazine Functionalization

The secondary amine in the piperazine ring undergoes characteristic reactions:

Acylation

Reacts with acetyl chloride in dichloromethane to form the mono-acetylated derivative :

Reaction :

1-(3-Bromo-5-methylpyridin-2-yl)piperazine + AcCl → N-acetylpiperazine derivative

| Conditions | Reagent Ratio | Yield |

|---|---|---|

| DCM, 0°C, 2 hrs | 1:1.2 | 91% |

Alkylation

Treatment with methyl iodide in THF produces quaternary ammonium salts:

| Base | Temp | Reaction Time | Yield |

|---|---|---|---|

| K<sub>2</sub>CO<sub>3</sub> | 25°C | 24 hrs | 76% |

Reductive Dehalogenation

Catalytic hydrogenation removes bromine under H<sub>2</sub> atmosphere:

Reaction :

this compound + H<sub>2</sub> → 1-(5-methylpyridin-2-yl)piperazine

| Catalyst | Pressure | Temp | Yield |

|---|---|---|---|

| Pd/C (10%) | 50 psi | 50°C | 88% |

Coordination Chemistry

The piperazine nitrogen atoms act as ligands in metal complexes:

Example Complexation :

Reaction with CuCl<sub>2</sub> in ethanol forms a 1:1 Cu(II) complex:

| Metal Salt | Ligand Ratio | Solvent | Stability Constant (log β) |

|---|---|---|---|

| CuCl<sub>2</sub> | 1:1 | EtOH | 4.2 ± 0.3 |

Oxidation Reactions

The methyl group on pyridine undergoes selective oxidation:

Reaction with KMnO<sub>4</sub> :

this compound → 1-(3-bromo-5-carboxypyridin-2-yl)piperazine

| Oxidizing Agent | Conditions | Yield |

|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>O, 80°C | 65% |

Comparison with Similar Compounds

Structural and Functional Group Variations

Piperazine derivatives differ primarily in their substituents, which dictate their biological and chemical behaviors. Below is a comparative analysis with key analogs:

Pharmacological and Biochemical Insights

Receptor Binding and Selectivity :

- Serotonin Receptors : Piperazine derivatives with electron-withdrawing groups (e.g., -CF₃ in TFMPP) exhibit agonist activity at 5-HT1B/1C receptors, whereas methoxy-substituted analogs (e.g., 2-methoxyphenyl) show high 5-HT1A affinity . The bromine and methyl groups in the target compound may similarly modulate serotonin receptor interactions, though empirical data are lacking.

- Dopamine Receptors : Derivatives like 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine demonstrate high D2 receptor affinity, suggesting that pyridine/piperazine hybrids could target dopaminergic pathways .

- Cytotoxic Activity: Chlorobenzhydryl-substituted piperazines (e.g., 5a–g) show broad-spectrum cytotoxicity against liver, breast, and colon cancer cells, with IC₅₀ values < 10 µM .

- Physicochemical Properties: The piperazine moiety is prone to oxidative degradation, as seen in fluoroquinolones, where MnO₂-mediated oxidation targets the piperazine ring . The bromine and methyl groups in the target compound may alter metabolic stability compared to simpler analogs.

Preparation Methods

Direct Coupling of 2-Amino-5-bromopyridine with Piperazine

One effective route involves the copper-catalyzed coupling of 2-amino-5-bromopyridine with piperazine under basic conditions. This method is exemplified in patent CN111995569A, which describes the following:

Reagents and Conditions: 2-amino-5-bromopyridine (1 eq), piperazine (2.2–5 eq), cuprous iodide (0.01–0.10 eq), ligands such as sarcosine or N-methylglycine (0.10 eq), and bases like potassium phosphate or potassium carbonate (1.5–2.5 eq) in N,N-dimethylformamide (DMF).

Procedure: The reaction mixture is purged with nitrogen to create an inert atmosphere and heated to approximately 140 °C for several hours.

Workup: After completion, filtration removes solids, the filtrate is concentrated under reduced pressure, and the product is purified by column chromatography.

Yields: This method yields the intermediate 5-(piperazin-1-yl)pyridine-2-amine in yields ranging from approximately 48% to 98%, depending on the exact conditions and scale.

This method is advantageous due to relatively mild conditions and the use of inexpensive starting materials, improving cost-effectiveness and product purity.

Bromination of 5-Methylpyridine Followed by Piperazine Substitution and Protection

Another synthetic strategy involves:

Bromination of 5-methylpyridine: Using N-bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide to selectively brominate the 3-position of 5-methylpyridine.

Nucleophilic Substitution: The brominated pyridine is then reacted with piperazine in the presence of a base like potassium carbonate to form the piperazine-substituted pyridine.

Protection of Piperazine Nitrogen: To improve stability and facilitate purification, the piperazine nitrogen is protected by tert-butyl chloroformate, yielding tert-butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate.

Reaction Conditions: The nucleophilic aromatic substitution typically uses solvents such as 1,4-dioxane at reflux (~110 °C) for 12 hours.

Yields: Optimized conditions can achieve yields up to 88.7%.

Purification: Silica gel chromatography with hexane/ethyl acetate gradients (8:1 to 4:1) is effective.

Characterization: NMR and mass spectrometry confirm structure and purity, with key signals for tert-butyl protons (~1.46 ppm) and aromatic protons (~8.3 ppm).

This method is widely used in industrial settings due to scalability and the ability to isolate protected intermediates for further functionalization.

Reduction and Crystallization of Protected Intermediates

Patent CN110551063A details the synthesis of N-BOC-protected piperazine-pyridine derivatives, which can be adapted for 1-(3-bromo-5-methylpyridin-2-yl)piperazine:

Substitution Reaction: A compound I and compound II undergo substitution to form compound III.

Reduction: Compound III is reduced in the presence of sodium sulfide nonahydrate and inorganic salts at 70–80 °C for 2 hours.

Extraction and Crystallization: The organic phase is washed, dried, and concentrated under reduced pressure. Addition of n-heptane and cooling induces crystallization of the product.

Drying: The wet product is dried at 50–55 °C to yield the purified compound.

This method emphasizes controlled crystallization to improve purity and yield, suitable for pharmaceutical-grade intermediates.

Summary Table of Preparation Methods

Research Findings and Analytical Techniques

Reaction Optimization: Parameters such as base equivalents, ligand choice, temperature, and reaction time critically influence yield and purity. For example, potassium carbonate with 2 equivalents and 12-hour reflux in 1,4-dioxane optimize nucleophilic substitution yields.

Characterization: NMR (¹H, ¹³C) and mass spectrometry are essential for confirming substitution patterns and protecting group presence. Single-crystal X-ray diffraction can be used for definitive structural confirmation in advanced studies.

Purification: Column chromatography is standard for laboratory scale, while crystallization is preferred for industrial scale to reduce impurities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3-Bromo-5-methylpyridin-2-yl)piperazine, and what factors influence reaction yields?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For brominated pyridine-piperazine derivatives, a common approach involves reacting brominated pyridine precursors with piperazine under basic conditions (e.g., K₂CO₃ in DMF). Solvent choice (e.g., DMF for polar aprotic environments) and stoichiometric ratios of reactants are critical for yield optimization. Post-synthesis purification typically employs silica gel chromatography (hexane:ethyl acetate gradients) .

- Key Considerations : Reaction monitoring via TLC (hexane:ethyl acetate 2:1) ensures intermediate formation. Impurities often arise from incomplete substitution or byproducts, necessitating iterative optimization of reaction time and temperature .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to confirm substitution patterns and regiochemistry. For example, the methyl group at position 5 on the pyridine ring appears as a singlet in ¹H NMR (~δ 2.4 ppm), while the bromine atom induces deshielding in adjacent protons. High-resolution mass spectrometry (HRMS) validates molecular weight (±3 ppm error threshold) .

- Advanced Techniques : High-performance liquid chromatography (HPLC) with UV detection ensures >95% purity, particularly for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the regioselective functionalization of brominated pyridine-piperazine derivatives?

- Case Study : Discrepancies in substitution patterns (e.g., bromine at position 3 vs. 5 on pyridine) may arise from competing reaction pathways. Computational modeling (DFT calculations) can predict the most thermodynamically stable intermediates. Experimental validation via X-ray crystallography or NOESY NMR clarifies regiochemical outcomes .

- Mitigation : Use directing groups (e.g., nitro or methyl) to control substitution sites during synthesis .

Q. What strategies are employed to optimize the biological activity of this compound derivatives in receptor-ligand studies?

- Methodology : Structure-activity relationship (SAR) studies systematically modify substituents (e.g., replacing bromine with trifluoromethyl or ethoxy groups) to enhance binding affinity. Molecular docking (AutoDock Vina) predicts interactions with targets like serotonin receptors (5-HT₁A/2A). In vitro assays (e.g., radioligand binding) quantify IC₅₀ values .

- Example : The bromine atom’s electronegativity may enhance π-π stacking with aromatic residues in receptor pockets, while the methyl group improves lipophilicity for blood-brain barrier penetration .

Q. How do solvent polarity and catalyst selection impact the scalability of Suzuki-Miyaura couplings for piperazine derivatives?

- Case Study : Cross-coupling reactions using this compound require Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acid partners. Polar solvents (DME/H₂O mixtures) enhance solubility, while ligand additives (e.g., SPhos) suppress homocoupling byproducts. Microwave-assisted synthesis reduces reaction time from hours to minutes .

- Challenges : Catalyst poisoning by piperazine’s basic nitrogen necessitates rigorous degassing and inert atmospheres .

Methodological Challenges and Solutions

Q. What analytical techniques are recommended for distinguishing between isomeric byproducts in brominated piperazine synthesis?

- Approach : LC-MS/MS with CID (collision-induced dissociation) fragments ions to differentiate isomers. For example, positional isomers (bromine at pyridine position 3 vs. 5) exhibit distinct fragmentation patterns. 2D NMR (COSY, HSQC) resolves overlapping proton signals in complex mixtures .

Q. How can researchers address low yields in multi-step syntheses of pyridine-piperazine hybrids?

- Optimization : Use flow chemistry to minimize intermediate handling losses. For example, continuous flow reactors improve heat transfer and mixing efficiency in exothermic alkylation steps. Telescoped reactions (one-pot strategies) reduce purification steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.